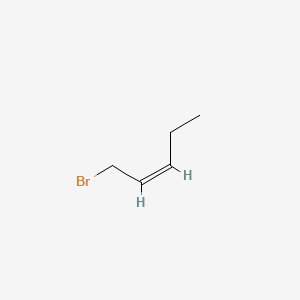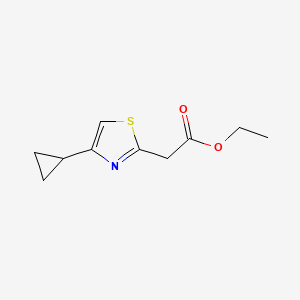
Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 500725-85-9 . It has a molecular weight of 211.28 and its molecular formula is C10H13NO2S . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring attached to an ethyl acetate group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 211.28 and its molecular formula is C10H13NO2S .Wissenschaftliche Forschungsanwendungen
Glucosidase Inhibition
A study on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, which are structurally related to ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate, revealed their potential as glucosidase inhibitors. These compounds showed significant inhibitory activities towards α-glucosidase and β-glucosidase enzymes, with one compound exhibiting twice the inhibition efficiency compared to the standard acarbose. Molecular docking studies further elucidated their binding modes, suggesting their therapeutic potential in treating diseases related to glucosidase activity (Babar et al., 2017).
Antimicrobial Activities
Research into thiazole derivatives, including structures akin to this compound, has identified their significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents. The exploration of their reactivity and the synthesis of fused derivatives further expand their application in combating microbial resistance (Wardkhan et al., 2008).
Antiamoeibic and Cytotoxicity Studies
Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, closely related to this compound, have shown promising in vitro antiamoebic activity and low cytotoxicity. These compounds offer potential as safer, effective amoebicidal agents, highlighting the versatility of thiazole derivatives in medical applications (Shirai et al., 2013).
Synthesis and Biological Activity
The synthesis of thiazole derivatives has been extensively studied, with findings pointing to a wide range of biological activities. These compounds, sharing core similarities with this compound, demonstrate not only antimicrobial and antifungal potentials but also offer routes to exploring new therapeutic agents. Their ability to undergo various chemical reactions enables the creation of structurally diverse and biologically active molecules (Szulczyk et al., 2017).
Zukünftige Richtungen
The future directions for research on Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate and other thiazole derivatives could include further exploration of their diverse biological activities and potential applications in medicine . Additionally, more research could be conducted to understand their synthesis and chemical reactions.
Wirkmechanismus
Target of Action
Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is a complex compound with a molecular weight of 211.28 Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to display diverse coordination modes due to the presence of N, O coordination atoms . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with various biological activities, including anti-inflammatory and analgesic activities .
Action Environment
It is known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQXYSFQURNDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500725-85-9 |
Source


|
| Record name | ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
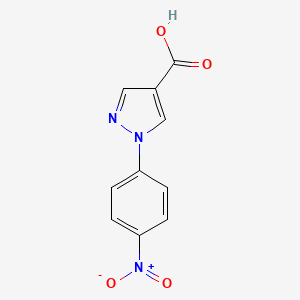


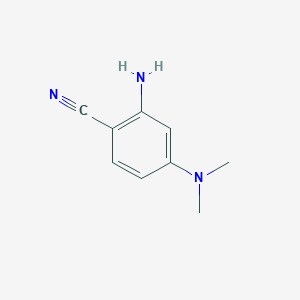
![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)
![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)
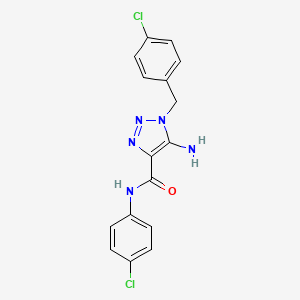
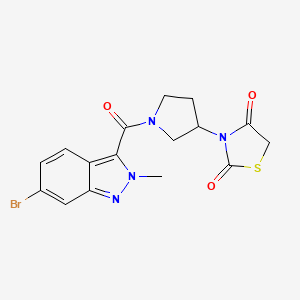
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
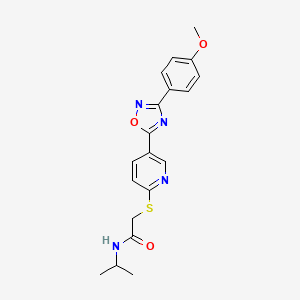
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
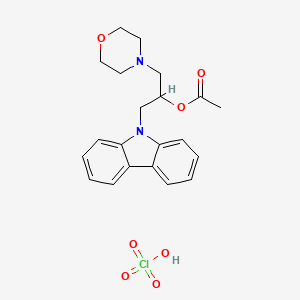
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)
